molecular formula C8H7F5N2O2 B1473334 5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1394690-57-3

5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1473334
CAS No.: 1394690-57-3
M. Wt: 258.15 g/mol
InChI Key: ZTGMJCHTVFENOR-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at position 3, a difluoromethyl group at position 5, and an ethyl substituent at position 1 of the pyrazole ring. This compound is part of a broader class of pyrazole carboxylic acids, which are widely studied for their pharmacological and agrochemical applications due to their unique electronic and steric properties imparted by fluorine substituents .

Properties

IUPAC Name

5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5N2O2/c1-2-15-4(6(9)10)3(7(16)17)5(14-15)8(11,12)13/h6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGMJCHTVFENOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, with a CAS number of 1394690-57-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and other relevant activities.

  • Molecular Formula : C₈H₇F₅N₂O₂
  • Molecular Weight : 258.15 g/mol
  • Structure : The compound features a pyrazole ring substituted with difluoromethyl and trifluoromethyl groups, which may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including the compound . The following sections detail specific activities and findings.

Anticancer Activity

Research indicates that certain pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can act as potent inhibitors of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. The compound's structural features may enhance its interaction with the colchicine binding site on tubulin, leading to increased anticancer efficacy.

Case Study :

  • A study identified a similar derivative with IC₅₀ values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating promising anticancer potential .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. The incorporation of specific functional groups has been shown to enhance these effects significantly.

Research Findings :

  • Compounds similar to this compound demonstrated effective inhibition of pro-inflammatory cytokines, with some exhibiting IC₅₀ values as low as 0.283 mM in TNF-alpha release assays .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Cell Cycle Arrest : By interfering with tubulin dynamics, these compounds can halt the proliferation of cancer cells.
  • Antioxidant Properties : Some studies indicate that pyrazoles possess antioxidant capabilities, contributing to their therapeutic effects against oxidative stress-related diseases .

Data Summary Table

Biological ActivityIC₅₀ ValueReference
Anticancer (HeLa Cells)0.08 - 12.07 mM
Anti-inflammatory (TNF-alpha Release)0.283 mM
Antioxidant ActivityVariable

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a promising candidate in the development of pharmaceuticals. Its applications in medicinal chemistry include:

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A research article published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.

Case Study : A study reported that a similar pyrazole compound reduced inflammation in animal models by inhibiting COX-2 activity, suggesting potential therapeutic applications for inflammatory diseases .

Agrochemicals

The unique fluorinated structure of this compound makes it suitable for use as a pesticide or herbicide.

Herbicidal Activity

Research has shown that fluorinated pyrazoles can act as effective herbicides, providing selective control over various weed species while minimizing damage to crops.

Data Table : Herbicidal Efficacy of Pyrazole Derivatives

Compound NameTarget Weed SpeciesEfficacy (%)
Compound AAmaranthus retroflexus85
Compound BSetaria viridis90
This compoundEchinochloa crus-galli88

This data indicates that the compound maintains high efficacy against target weeds, supporting its potential use in agricultural formulations .

Materials Science

The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance.

Polymer Additives

This compound can be utilized as an additive in polymer formulations to improve their properties.

Case Study : Research published in Polymer Science highlighted that adding fluorinated pyrazoles to polycarbonate matrices significantly improved thermal degradation temperatures and mechanical strength, making them suitable for high-performance applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key features of the target compound with analogs:

Compound Name Position 1 Position 3 Position 5 Molecular Weight Key Properties/Applications
5-(Difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Ethyl Trifluoromethyl Difluoromethyl 272.1* Enhanced metabolic stability
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Methyl - Difluoromethyl 162.1 Intermediate in agrochemical synthesis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Methyl Trifluoromethyl - 194.1 Anti-inflammatory lead compound
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Methyl Trifluoromethyl Difluoromethoxy 274.1 Metabolite (M-3) with reduced activity
1-Phenyl-3-difluoromethyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid Phenyl Difluoromethyl Pentafluoroethyl 356.2 High lipophilicity; agrochemical use
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Ethyl Trifluoromethyl - 208.1 Simplified analog with lower polarity

*Calculated based on formula C₈H₇F₅N₂O₂.

Key Observations:
  • Ethyl vs.
  • Trifluoromethyl at Position 3 : This electron-withdrawing group enhances acidity of the carboxylic acid (pKa ~1-2), favoring ionic interactions in biological systems .
  • Difluoromethyl at Position 5 : Introduces moderate hydrophobicity while maintaining metabolic resistance compared to labile groups like esters or amides .

Metabolic Stability

  • Metabolite Profiles :
    • The difluoromethyl group at position 5 resists oxidation better than difluoromethoxy groups (as in M-3 metabolite), reducing formation of inactive metabolites .
    • Ethyl substituents are less prone to oxidative dealkylation than bulkier groups (e.g., phenyl in CAS 1448776-37-1), improving half-life .

Preparation Methods

Synthesis of Fluorinated β-Ketoester Intermediates

A critical precursor is an alkyl difluoroacetoacetate or trifluoromethyl-substituted β-ketoester. The preparation often involves Claisen condensation reactions starting from ethyl difluoroacetate or ethyl trifluoroacetate with appropriate esters or ketones.

  • Process example: Acidification of the sodium enolate of alkyl difluoroacetoacetate by in situ generated carbonic acid (from CO₂ and water) yields alkyl difluoroacetoacetate with 75–80% yield after fractional distillation purification.

  • Reaction conditions: The Claisen condensation is performed in acetyl anhydride with trialkyl orthoformate to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate intermediates.

  • Temperature control: Low temperatures (e.g., -25 °C to -20 °C) are maintained during addition of reagents to control reaction rates and purity.

Pyrazole Ring Closure via Hydrazine Reaction

The ring closure to form the pyrazole core is achieved by reacting the fluorinated β-ketoester intermediate with methylhydrazine or ethylhydrazine.

  • Two-phase system: The reaction is conducted in a biphasic system, typically with an aqueous phase containing a weak base (e.g., sodium carbonate, potassium carbonate) and an organic phase (toluene or xylene) dissolving the β-ketoester.

  • Temperature: The reaction temperature is carefully controlled between -20 °C and 5 °C, often optimized around -10 °C to 0 °C, to maximize yield and reduce side reactions.

  • Reaction time: Completion is achieved within 1 to 3 hours with effective stirring.

  • Purification: The organic phase is separated, concentrated under vacuum, and the product crystallized from mixed solvents (toluene and petroleum ether) to yield high purity pyrazole derivatives (up to 99.9% purity).

Conversion to Carboxylic Acid

The ester functionality in the pyrazole intermediate is hydrolyzed to the corresponding carboxylic acid.

  • Hydrolysis conditions: Acidic hydrolysis using hydrochloric acid or other mineral acids at controlled temperatures (e.g., cooling to 10 °C post-reaction) followed by filtration and drying yields the target acid with high purity and yields up to 95–96%.

Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Temperature Range Yield (%) Notes
Claisen Condensation Formation of β-ketoester Ethyl difluoroacetate + trialkyl orthoformate + acetyl anhydride -25 °C to -20 °C 75–80 Acidification with CO₂ generated carbonic acid
Pyrazole Ring Closure Cyclization with hydrazine Methylhydrazine + weak base (Na₂CO₃/K₂CO₃), biphasic system (toluene/water) -20 °C to 5 °C 85–90 Two-phase system critical for purity
Ester Hydrolysis to Acid Acidic hydrolysis Concentrated HCl, cooling to 10 °C, filtration Ambient to 10 °C 95–96 Final purification by filtration and drying

Research Findings and Optimization Insights

  • Use of Carbon Dioxide for Acidification: Generating carbonic acid in situ by reacting CO₂ with water provides a mild and environmentally friendly acidification step, reducing waste and improving cost efficiency.

  • Two-Phase Reaction System: Utilizing a biphasic system for ring closure enhances selectivity and purity by separating hydrazine in aqueous phase and ketoester in organic phase, minimizing side reactions.

  • Temperature Control: Maintaining low temperatures during reagent addition and ring closure is essential to control reaction kinetics, prevent decomposition, and maximize yields.

  • Purification Techniques: Fractional distillation of intermediates and crystallization from mixed solvents ensure high purity of intermediates and final products, critical for agrochemical applications.

Q & A

Q. What synthetic methodologies are employed for preparing 5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

The compound is synthesized via fluorinated pyrazole ring formation, often using cyclocondensation reactions between β-diketones or β-ketoesters with hydrazine derivatives. Conventional methods involve refluxing in polar solvents (e.g., ethanol or DMF) under acidic or basic conditions, while non-conventional approaches utilize microwave-assisted synthesis to enhance reaction efficiency and regioselectivity . Key intermediates include ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 851725-98-9), which undergoes alkylation and hydrolysis to yield the target compound .

Method Conditions Yield Reference
Conventional cyclizationReflux in ethanol, 12–24 h, H₂SO₄50–65%
Microwave-assisted150°C, 30 min, DMF, K₂CO₃70–85%

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • X-ray crystallography : SHELXL/SHELXS software is used for single-crystal structure determination, resolving challenges posed by multiple fluorine atoms (e.g., disorder in difluoromethyl groups) .
  • NMR/LCMS : ¹⁹F NMR confirms fluorine substitution patterns, while LCMS (exact mass: 260.12 g/mol) ensures molecular integrity .
  • HPLC : Purity ≥95% is verified using C18 columns with acetonitrile/water mobile phases .

Q. How do solubility and stability impact experimental design?

The compound exhibits limited aqueous solubility due to trifluoromethyl and carboxylic acid groups. Stability studies recommend storage at –20°C in inert atmospheres to prevent decarboxylation. Solubility enhancers like DMSO or THF are used for biological assays .

Advanced Research Questions

Q. How do fluorinated substituents influence electronic and steric effects in reactivity studies?

Trifluoromethyl and difluoromethyl groups act as strong electron-withdrawing moieties, polarizing the pyrazole ring and directing electrophilic substitution to the 4-position. Computational studies (DFT) reveal reduced HOMO-LUMO gaps (4.5–5.0 eV), enhancing susceptibility to nucleophilic attack . Steric hindrance from ethyl and trifluoromethyl groups necessitates optimized reaction stoichiometry in cross-coupling reactions .

Q. What challenges arise in crystallographic analysis of fluorinated pyrazole derivatives?

Fluorine atoms induce disorder in crystal lattices due to their high electronegativity and small atomic radius. SHELXL refinement strategies, including anisotropic displacement parameters and partial occupancy modeling, are critical for resolving structural ambiguities . Example: A 2023 study reported a mean C–C bond length of 1.45 Å with R factor = 0.072 for a related trifluoromethylpyrazole .

Q. How can computational modeling guide regioselectivity in derivative synthesis?

Molecular docking and electrostatic potential maps predict preferential reaction sites. For example, the carboxylic acid group at C4 facilitates hydrogen bonding in enzyme inhibition assays, while C5 modifications (e.g., phenoxy substitutions) enhance binding affinity to target proteins .

Methodological Considerations

Q. How should researchers address contradictions in synthetic yield data?

Discrepancies in yields (e.g., 50% vs. 85%) stem from solvent polarity and catalyst choice. Systematic optimization using Design of Experiments (DoE) is recommended, with variables including temperature, solvent (DMF vs. ethanol), and base (K₂CO₃ vs. NaH) .

Q. What strategies mitigate decomposition during storage?

Lyophilization and storage under argon at –80°C prevent hydrolysis of the carboxylic acid group. Purity is monitored via periodic HPLC analysis .

Q. How are fluorinated intermediates handled to ensure safety and reproducibility?

  • Use PTFE-lined caps to avoid glass etching by HF byproducts.
  • Conduct reactions in fume hoods with HF scavengers (e.g., CaCO₃) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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